1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Description
This compound is a piperazine derivative featuring a 4,6-difluoro-1,3-benzothiazole core linked to a 2,2-dimethylpropan-1-one moiety. The piperazine ring serves as a flexible spacer, while the dimethylpropanone group contributes to lipophilicity, influencing solubility and membrane permeability. This structural architecture suggests applications in medicinal chemistry, particularly for central nervous system (CNS) targets, where such scaffolds are often explored for receptor modulation .
Properties
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3OS/c1-16(2,3)14(22)20-4-6-21(7-5-20)15-19-13-11(18)8-10(17)9-12(13)23-15/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQWTUVAQDPTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multi-step procedures. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the difluorine atoms. The piperazine ring is then attached to the benzothiazole moiety, and finally, the dimethylpropanone group is introduced. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The benzothiazole ring and piperazine moiety allow the compound to bind to enzymes or receptors, influencing their activity. The difluorine atoms and dimethylpropanone group further modulate the compound’s properties and interactions . These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine-Benzothiazole Hybrids
- Compound A: 6-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine (CAS 2741921-46-8) Key Differences: Replaces the dimethylpropanone group with a purine-methoxyethyl chain. CNS receptors). The methoxyethyl group may enhance aqueous solubility compared to the hydrophobic dimethylpropanone .
Compound B : 1-[4-(2-Fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one (CAS 2003621-34-7)
Functional Group Variations
Compound C : 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one (CAS 1018306-09-6)
Compound D : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
- Key Differences : Replaces benzothiazole with a fluorobenzoyl group and introduces a hydroxylphenyl-oxoethyl chain.
- Implications : The fluorobenzoyl group retains electronegativity but lacks the sulfur atom critical for thiazole-specific interactions. The hydroxylphenyl moiety may confer polarity, affecting blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~395 g/mol (estimated) | 454.4 g/mol | 216.30 g/mol | 195.25 g/mol |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 (moderate) | ~1.9 (low) | ~2.1 (moderate) |
| Aqueous Solubility | Low (dimethylpropanone) | Moderate (methoxyethyl) | High (fluoroethyl) | Moderate (piperazine) |
| Metabolic Stability | High (C-F bonds) | Moderate (purine) | High (C-F bonds) | Low (no fluorination) |
Research Findings and Challenges
- Synthetic Complexity : The target compound requires multi-step synthesis, including fluorinated benzothiazole formation and piperazine coupling, which is more labor-intensive than analogs like Compound C .
- SAR Insights : Fluorine at positions 4 and 6 on benzothiazole is critical for activity; removal (as in Compound B) or replacement (as in Compound D) significantly alters efficacy .
- Gaps in Data: Limited experimental data on the target compound’s binding affinities or in vivo pharmacokinetics necessitate further studies to validate computational predictions.
Biological Activity
1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound characterized by its unique structural features, including a benzothiazole core and a piperazine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes:
- Benzothiazole Core : Known for its biological activity and ability to interact with various biological targets.
- Piperazine Ring : Enhances the compound's binding affinity to receptors and enzymes.
- Dimethylpropanone Moiety : Contributes to the overall lipophilicity and bioavailability of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C20H19F2N3OS |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 2741921-46-8 |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit various enzymes and receptors, while the piperazine ring enhances selectivity and binding affinity. This dual action may lead to significant biological effects, including:
- Antimicrobial Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole, including this compound, possess significant antimicrobial properties. In a study evaluating similar compounds, it was found that certain derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus using broth microdilution methods .
Antitumor Activity
In vitro studies utilizing 2D and 3D cell culture models have shown that compounds with similar structures can inhibit the proliferation of human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that these compounds could effectively halt tumor growth while exhibiting lower toxicity profiles .
Case Studies
A series of experiments have been conducted to evaluate the effectiveness of this compound in various biological assays:
- Cell Viability Assays : MTS cytotoxicity assays demonstrated that the compound significantly reduced cell viability in cancer cell lines.
- Proliferation Assays : BrdU proliferation assays indicated a marked decrease in DNA synthesis in treated cells compared to controls.
Table 2: Summary of Biological Assays
| Assay Type | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| MTS Cytotoxicity | A549 | 15 | Significant reduction in viability |
| BrdU Proliferation | HCC827 | 10 | Inhibition of DNA synthesis |
| Antimicrobial Testing | E. coli | 8 | Effective growth inhibition |
Q & A
Q. What are the validated synthetic routes for 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one, and how can their purity be confirmed?
Methodological Answer:
- Synthetic Routes : The compound’s core structure combines a benzothiazole scaffold (4,6-difluoro substitution) with a piperazine linker and a dimethylpropanone moiety. A plausible route involves:
- Benzothiazole Formation : Condensation of 2-aminothiophenol derivatives with fluorinated carboxylic acids under acidic conditions.
- Piperazine Coupling : Reaction of the benzothiazole intermediate with 1-(2,2-dimethylpropanoyl)piperazine via nucleophilic substitution or Buchwald-Hartwig amination.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
- Purity Validation :
- HPLC-UV/ELSD for chromatographic purity (>95%).
- 1H/13C NMR to confirm regiochemistry and fluorine substitution patterns (e.g., coupling constants for fluorinated aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular formula.
Q. What spectroscopic techniques are critical for characterizing the fluorinated benzothiazole and piperazine moieties in this compound?
Methodological Answer:
- 19F NMR : Essential for confirming fluorine substitution at the 4,6-positions of the benzothiazole ring. Chemical shifts typically range between -100 to -120 ppm for aromatic fluorines.
- IR Spectroscopy : Peaks at ~1500 cm⁻¹ (C=N stretch in benzothiazole) and ~1250 cm⁻¹ (C-F stretch).
- X-ray Crystallography : To resolve ambiguities in spatial arrangement, particularly the orientation of the piperazine ring relative to the benzothiazole core .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s potential as an antifungal agent, given structural analogs with triazole-piperazine scaffolds?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Compare with analogs like 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substitutedphenyl)piperazin-1-yl]propan-2-ols , which inhibit fungal lanosterol 14α-demethylase (CYP51) .
- Replace the triazole moiety with benzothiazole to assess steric/electronic effects on target binding.
- In Vitro Assays :
- Microdilution Broth Method (CLSI M27/M38 guidelines) against Candida and Aspergillus strains.
- Measure minimum inhibitory concentrations (MICs) and compare with fluconazole/itraconazole controls.
- Enzyme Inhibition Studies :
- Recombinant CYP51 inhibition assays using UV-Vis spectroscopy to monitor demethylation of lanosterol .
Q. How should contradictory data on the compound’s solubility and stability in aqueous buffers be resolved?
Methodological Answer:
- Experimental Design :
- Solubility : Use shake-flask method with buffers (pH 1–7.4) and quantify via HPLC. Include co-solvents (e.g., DMSO ≤1%) to mimic biological assay conditions.
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products.
- Data Interpretation :
- Apply multivariate analysis (e.g., ANOVA) to identify pH, temperature, or ionic strength as confounding variables.
- Cross-validate with dynamic light scattering (DLS) to detect aggregation in aqueous media .
Q. What methodologies are recommended for studying the environmental fate of this compound, given its structural complexity?
Methodological Answer:
- Environmental Persistence :
- OECD 301/307 Guidelines : Aerobic biodegradation in soil/water systems; monitor via LC-MS/MS.
- Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) to assess cleavage of the piperazine-propanone bond.
- Ecotoxicity :
- Daphnia magna Acute Toxicity Test (OECD 202): EC50 determination.
- Algal Growth Inhibition (OECD 201) to evaluate aquatic toxicity .
Q. How can computational modeling elucidate the compound’s interaction with biological targets such as kinases or GPCRs?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Glide to model binding to kinase ATP pockets (e.g., MAPK) or serotonin/dopamine receptors.
- Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories.
- Pharmacophore Mapping :
Q. What strategies can mitigate challenges in scaling up synthesis while maintaining regiochemical fidelity?
Methodological Answer:
- Process Optimization :
- Replace hazardous solvents (e.g., dichloromethane) with 2-MeTHF or cyclopentyl methyl ether (CPME) for greener synthesis.
- Optimize Buchwald-Hartwig coupling conditions (e.g., Pd-XPhos catalyst, microwave-assisted heating) to reduce side reactions.
- Quality Control :
- Implement PAT (Process Analytical Technology) with in-line FTIR for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
